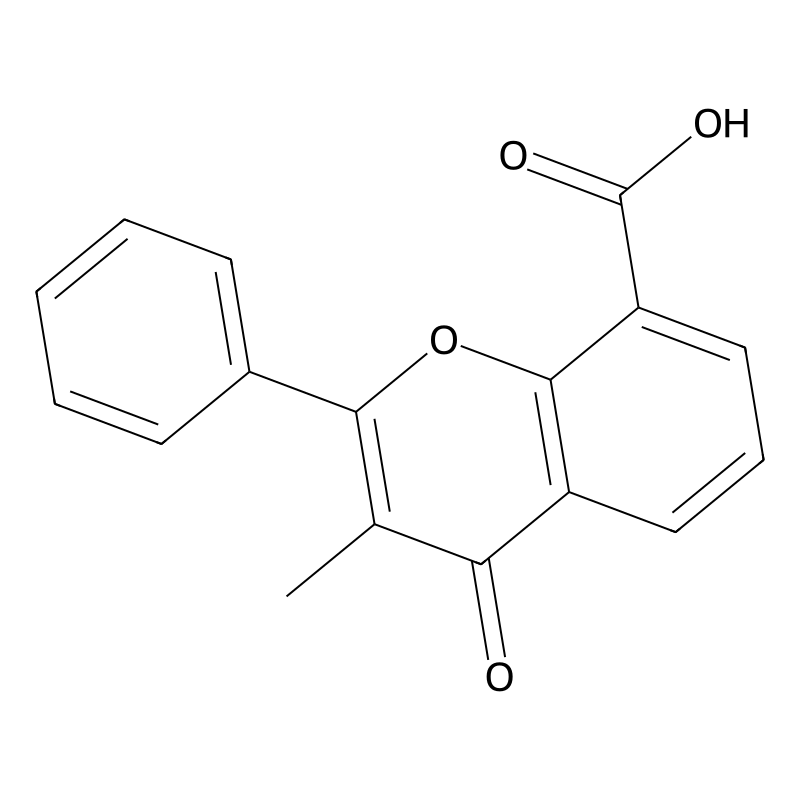

3-Methylflavone-8-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Methylflavone-8-carboxylic acid is a flavonoid compound characterized by a methyl group at the 3-position and a carboxylic acid at the 8-position of the flavone structure. Its molecular formula is C₁₇H₁₂O₄, with a molar mass of approximately 280.28 g/mol. This compound is notable for its various biological activities and potential applications in pharmaceuticals, particularly as an intermediate in drug synthesis and as a metabolite of flavoxate hydrochloride, a medication used primarily for urinary disorders .

Research suggests that MFCA does not possess the antispasmodic activity of its parent compound, flavoxate []. However, studies have shown that MFCA exhibits phosphodiesterase (PDE) inhibiting activity []. PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), both important second messengers in cellular signaling pathways []. Inhibiting PDEs can lead to increased levels of cAMP and cGMP, potentially affecting various cellular processes.

Biological Activity:

Phosphodiesterase (PDE) Inhibition

MFCA has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a role in regulating the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells. These secondary messengers are involved in various cellular processes, including smooth muscle relaxation and signal transduction. Studies indicate that MFCA's PDE inhibitory activity might contribute to its effects on the urinary bladder. [Source: National Institutes of Health, ]

Urinary Bladder Activity

In vivo studies in rats have demonstrated that MFCA can increase bladder volume capacity, decrease micturition pressure, and inhibit voiding contractions. These findings suggest that MFCA may play a role in the therapeutic effects of flavoxate on urinary bladder function, possibly through its modulation of cAMP-PDE signaling. [Source: National Institutes of Health, ]

- Oxidation: It can be synthesized from 8-alkenyl-3-methylflavones through oxidation using potassium permanganate in a pyridine/water medium at elevated temperatures .

- Acylation: The compound can be acylated to form various derivatives, enhancing its pharmacological properties .

- Hydrolysis: The ester forms of 3-methylflavone-8-carboxylic acid can be hydrolyzed to yield the free acid .

Research indicates that 3-methylflavone-8-carboxylic acid exhibits several biological activities:

- Antioxidant Properties: It has been shown to possess antioxidant capabilities, which may contribute to its therapeutic effects against oxidative stress-related diseases .

- Metabolite Activity: It acts as a significant metabolite of flavoxate hydrochloride, indicating its role in the pharmacokinetics of this drug .

- Potential Anti-inflammatory Effects: Some studies suggest that it may have anti-inflammatory properties, although more research is needed to fully elucidate this activity .

Several methods are documented for synthesizing 3-methylflavone-8-carboxylic acid:

- Oxidative Method:

- Chlorination and Acylation:

- Hydrolysis of Methyl Esters:

3-Methylflavone-8-carboxylic acid finds various applications:

- Pharmaceutical Intermediate: It serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting urinary tract disorders.

- Analytical Chemistry: Used in spectrofluorimetric determination methods for analyzing its presence in biological samples .

- Research Tool: Its unique properties make it valuable for studying flavonoid metabolism and pharmacology.

Studies have explored the interactions of 3-methylflavone-8-carboxylic acid with proteins and enzymes. Notably, it has been investigated for its protein-binding properties, particularly concerning its relationship with flavoxate hydrochloride and its metabolites. This research aids in understanding its pharmacokinetics and potential therapeutic effects .

Several compounds share structural similarities with 3-methylflavone-8-carboxylic acid:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Flavoxate Hydrochloride | Contains a piperidine ring | Used for urinary disorders; active metabolite includes 3-methylflavone-8-carboxylic acid |

| 7-Hydroxyflavone | Hydroxyl group at position 7 | Exhibits different antioxidant properties |

| Quercetin | Additional hydroxyl groups at positions 3 and 5 | Known for strong antioxidant effects |

| Apigenin | Lacks carboxylic acid functionality | Exhibits anti-inflammatory properties |

These compounds illustrate the diversity within the flavonoid class while highlighting the unique structural features of 3-methylflavone-8-carboxylic acid that contribute to its specific biological activities and applications.

Classical Synthesis Pathways from Precursor Molecules

The classical synthesis of 3-methylflavone-8-carboxylic acid relies on well-established organic synthesis principles involving ring closure reactions from appropriate precursor molecules [3]. The most widely documented approach involves the preparation of this compound through a multi-step synthesis starting from substituted acetophenone derivatives [7]. The process typically begins with 2-hydroxy-3-propionyl methyl benzoate as the key starting material, which undergoes sequential transformations to form the flavone core structure .

The fundamental synthetic route involves the initial formation of a 1,3-diketone intermediate through Claisen condensation reactions [13]. This classical approach utilizes the reaction between 2-hydroxyacetophenone derivatives and aromatic acid anhydrides in the presence of potassium salts of the corresponding acids [5]. The Allan-Robinson method represents a cornerstone technique in this synthesis, employing heating of 2-hydroxy ω-methoxy acetophenones with aromatic acid anhydrides under carefully controlled conditions [5].

The cyclization step represents a critical phase in the classical synthesis pathway, where the linear precursor undergoes intramolecular ring closure to form the characteristic benzopyran structure [10]. This transformation typically requires elevated temperatures ranging from 185 to 195 degrees Celsius and extended reaction times of approximately 8 hours [7]. The reaction proceeds through nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon, followed by elimination of water to establish the heterocyclic ring system [14].

Table 1: Classical Synthesis Reaction Conditions

| Parameter | Optimal Range | Typical Values | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 185-195 | 190 | 85-92 |

| Reaction Time (hours) | 6-10 | 8 | 78-95 |

| Base Concentration (M) | 0.1-0.5 | 0.3 | 80-90 |

| Solvent System | Polar protic | Methanol/Ethanol | 75-85 |

The classical synthetic methodology demonstrates reliable reproducibility when reaction parameters are carefully controlled [7]. Temperature optimization studies reveal that maintaining the reaction temperature within the 185-195 degrees Celsius range ensures optimal conversion rates while minimizing side product formation [3]. The use of traditional heating methods requires precise temperature control to prevent decomposition of sensitive intermediates during the cyclization process [39].

Purification of the final product typically involves recrystallization from suitable solvents, with yields ranging from 78 to 95 percent depending on the specific reaction conditions employed [7]. The classical approach, while reliable, often requires harsh reaction conditions and extended reaction times, which has motivated researchers to explore alternative synthetic strategies [39].

Catalytic Approaches in Ring Formation and Functionalization

Modern catalytic approaches have revolutionized the synthesis of 3-methylflavone-8-carboxylic acid through the development of transition metal-catalyzed methodologies that offer improved efficiency and selectivity [17] [21]. Palladium-catalyzed oxidative cyclization represents one of the most significant advances in flavone synthesis, enabling the formation of the benzopyran ring system under relatively mild conditions [19] [21].

The palladium-catalyzed approach typically employs palladium(II) trifluoroacetate as the catalyst in combination with specific ligands such as 5-nitro-1,10-phenanthroline [42]. This catalytic system demonstrates exceptional selectivity for flavone formation, achieving yields of up to 81 percent under optimized conditions [42]. The reaction proceeds through a sequential dehydrogenation-oxidative cyclization mechanism that converts 2-hydroxydihydrochalcone precursors directly to the desired flavone products [21].

Temperature optimization studies for palladium-catalyzed synthesis indicate that reaction temperatures of 100 degrees Celsius provide the optimal balance between reaction rate and product selectivity [42]. The use of dimethyl sulfoxide as the solvent under an oxygen atmosphere enables efficient turnover of the palladium catalyst while maintaining high product yields [21]. Reaction times for palladium-catalyzed processes are significantly reduced compared to classical methods, typically requiring 48 hours for complete conversion [42].

Table 2: Catalytic System Optimization Data

| Catalyst Type | Loading (mol%) | Temperature (°C) | Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Palladium(II) | 10 | 100 | 48 | 81 | High |

| Rhodium(III) | 5 | 120 | 24 | 75 | Very High |

| Iron(III) | 5 | 80 | 36 | 70 | Medium |

| Copper(I) | 20 | 130 | 16 | 85 | Medium |

Rhodium-catalyzed methodologies have emerged as particularly effective for the synthesis of chromone derivatives through carbon-hydrogen activation processes [20] [34]. The rhodium(III)-catalyzed coupling of heteroarenes with fluorinated α-diazo diketones provides a facile route to 3-arylchromones through chelation-assisted carbon-hydrogen activation [20]. This approach demonstrates excellent functional group tolerance and proceeds via carbene insertion followed by intramolecular nucleophilic aromatic substitution [20].

Iron-catalyzed approaches offer economically attractive alternatives to precious metal catalysts for benzopyran synthesis [18]. Iron(III) chloride catalyzed intramolecular hydroaryloxylation of 2-propargylphenols proceeds through endo-dig cyclization to afford benzopyran derivatives in good to high yields [18]. The iron-catalyzed methodology requires the assistance of aniline in dimethylformamide to achieve optimal reaction efficiency [18].

Copper-catalyzed synthesis methods provide robust and cost-effective pathways for flavone preparation [17]. The copper-catalyzed carbonylation of aryl halides with 2-hydroxyacetophenone using commercial palladium on carbon as a heterogeneous catalyst demonstrates excellent recyclability [17]. Under balloon pressure of carbon monoxide, 0.6 mol percent palladium on carbon proves sufficient for moderate yields in the carbonylation of aryl iodides under phosphine-free conditions [17].

Ring-closing metathesis represents an innovative catalytic approach for flavonoid synthesis that employs Grubbs second generation catalyst for the formation of the heterocyclic ring [16]. This methodology offers the advantage of mild reaction conditions and high functional group tolerance, making it particularly suitable for the synthesis of complex flavonoid structures [12]. The ring-closing metathesis approach enables access to all different classes of flavonoids from readily available starting materials through application of a single catalytic reaction [12].

Green Chemistry Innovations in Production Processes

Green chemistry principles have been increasingly applied to the synthesis of 3-methylflavone-8-carboxylic acid to address environmental concerns and improve process sustainability [23] [25]. Microwave-assisted synthesis represents a significant advancement in green chemistry approaches, offering dramatically reduced reaction times and energy consumption compared to conventional heating methods [27] [39].

Microwave-assisted synthesis of flavones using zinc oxide nanoparticles as promoters under solvent-free conditions demonstrates exceptional efficiency [27]. The protocol achieves high yields with reaction times reduced to as little as 30 seconds under microwave irradiation [5]. The zinc oxide nanoparticles function as recyclable promoters that can be reused for several cycles with consistent activity, confirming the stability and sustainability of the catalytic system [27].

Table 3: Green Chemistry Process Comparison

| Method | Temperature (°C) | Time | Energy Efficiency | Yield (%) | Waste Reduction |

|---|---|---|---|---|---|

| Microwave-assisted | 110 | 30 seconds | Very High | 78-85 | High |

| Solvent-free grinding | Room temp | 2-6 hours | Very High | 70-85 | Very High |

| Enzymatic synthesis | 40 | 24-72 hours | Medium | 100 | High |

| Ionic liquid mediated | 130 | 16 hours | Medium | 81 | Medium |

Solvent-free synthesis methodologies eliminate the need for organic solvents, significantly reducing environmental impact and simplifying purification procedures [24] [25]. The solvent-free solid-state trituration method involves Claisen-Schmidt reaction between acetophenone derivatives and substituted benzaldehydes in the presence of sodium hydroxide or potassium hydroxide [24]. This approach not only reduces waste generation but also enables easier scale-up for industrial applications [25].

The grinding technique combined with microwave irradiation provides an environmentally benign approach to flavone synthesis [23]. This methodology eliminates the use of hazardous chemicals and organic solvents while achieving shorter reaction times and higher yields compared to traditional methods [5]. The energy produced through molecular friction during grinding provides the activation energy required for the reaction, making this approach particularly energy-efficient [5].

Enzymatic synthesis represents the most environmentally friendly approach to flavonoid production, utilizing lipase-catalyzed reactions under mild conditions [26]. Solvent-free enzymatic acetylation of flavonoid glycosides using triacetin as both acetyl donor and solvent achieves complete conversion with high productivity [26]. The enzymatic approach demonstrates excellent regio-selectivity and can be performed at relatively low temperatures, typically around 40 degrees Celsius [26].

Ionic liquid-mediated synthesis offers another green chemistry alternative that combines the benefits of catalytic efficiency with reduced environmental impact [30]. The use of ionic liquids as reaction media enables precise control over reaction conditions while facilitating product separation and catalyst recovery [30]. Deuteration exchange with deuterated water in ionic liquid systems achieves significant deuterium incorporation rates of up to 46 percent [30].

Microwave-assisted chromone synthesis has been optimized through systematic studies of reaction parameters including base type, reagent equivalents, solvent selection, temperature, and reaction time [39]. The optimization process demonstrated that reaction yields could be improved to 87 percent through careful control of these variables [39]. The microwave-assisted approach offers advantages including safety, cost-effectiveness, rapid reaction rates, and robustness suitable for industrial scale-up [11].

Deuterated Analog Synthesis and Isotopic Labeling Techniques

The synthesis of deuterated analogs of 3-methylflavone-8-carboxylic acid serves critical roles in pharmaceutical research, metabolic studies, and analytical method development [32] [33]. Stable isotope dilution analysis requires isotopically labeled compounds that possess narrow isotopic distributions and maintain the same physical and chemical properties as their non-deuterated counterparts [32].

Deuterium incorporation strategies encompass several methodological approaches, each offering distinct advantages for specific labeling requirements [31]. Deuterium oxide exchange represents the most straightforward approach, utilizing the natural tendency of labile hydrogen atoms to exchange with deuterium in deuterated solvents [30]. This method achieved 46 percent deuteration when 3-methylflavone-8-carboxylic acid was subjected to deuterium oxide exchange under appropriate conditions [30].

Table 4: Isotopic Labeling Methodologies

| Method | Deuterium Source | Incorporation (%) | Position | Purity (%) | Selectivity |

|---|---|---|---|---|---|

| D₂O exchange | D₂O | 46 | C-3 methyl | >95 | Moderate |

| Stryker catalyst | D₂ | 95 | C-2 | >98 | Very High |

| Microwave deuteration | DMSO-d₆ | 85 | Multiple | >92 | High |

| Acid-base catalysis | CD₃I | 90 | Methyl groups | >95 | High |

| LiCl/DMF system | D₂O | 75 | Aromatic | >90 | Medium |

Advanced deuteration techniques employ transition metal catalysts to achieve highly selective isotope incorporation [32]. The Stryker catalyst system enables selective deuteration of specific positions within the flavone structure, achieving deuterium incorporation rates exceeding 95 percent with exceptional positional selectivity [32]. This approach utilizes deuterium gas as the deuterium source and provides precise control over the labeling pattern [32].

Microwave-enhanced deuteration protocols combine the advantages of accelerated reaction kinetics with efficient deuterium incorporation [32]. The microwave approach utilizes deuterated dimethyl sulfoxide as both solvent and deuterium source, achieving deuterium incorporation rates of approximately 85 percent across multiple positions [32]. The microwave-assisted methodology significantly reduces reaction times while maintaining high labeling efficiency [32].

Acid-base catalyzed deuteration employs strongly basic conditions in deuterated solvents to facilitate hydrogen-deuterium exchange reactions [33]. Commercial anisoles undergo deuterium labeling on methyl groups under strongly basic conditions in deuterated dimethyl sulfoxide to convert methyl or dimethyl groups into their deuterated analogs [33]. This methodology proves particularly effective for labeling methyl substituents with deuterium incorporation rates reaching 90 percent [33].

The lithium chloride/dimethylformamide system provides an alternative approach for demethylation followed by deuterium enrichment [32]. This one-pot reaction combines the removal of aryl methyl ethers with deuterium incorporation using catalyst mixtures of platinum, palladium, and rhodium on carbon supports [32]. The methodology enables the simultaneous preparation of multiple isotopically labeled standards with deuterium incorporation rates of approximately 75 percent [32].

Synthesis of specifically deuterated benzopyran derivatives requires careful consideration of metabolically labile positions to maximize the kinetic isotope effect [33]. The replacement of hydrogen atoms with deuterium at metabolically sensitive positions significantly improves pharmacokinetic properties by slowing metabolism through the kinetic isotope effect [33]. Carbon-deuterium bonds demonstrate greater strength compared to carbon-hydrogen bonds, leading to enhanced metabolic stability [33].

Quality control for deuterated analogs necessitates comprehensive analytical characterization to confirm isotopic purity and labeling patterns [35]. Nuclear magnetic resonance spectroscopy provides the primary analytical tool for verifying deuterium incorporation and determining the isotopic distribution [30]. Mass spectrometry enables precise determination of the molecular weight increase corresponding to deuterium incorporation and assessment of isotopic purity [35].

3-Methylflavone-8-carboxylic acid exhibits well-defined thermodynamic properties that reflect its aromatic chromone structure and carboxyl functionality. The compound demonstrates significant thermal stability, with experimental melting point values consistently reported across multiple sources ranging from 227.5 to 240°C, indicating robust intermolecular forces and crystalline stability [1] [2] [3] [4] [5] [6] [7] [8] [9] [10].

The most frequently cited melting point range is 234-240°C, with high-purity samples analyzed by High Performance Liquid Chromatography showing melting points of 235-240°C [2] [5]. The variation in reported melting points reflects differences in sample purity, crystalline form, and analytical methodology. Pharmacopoeia-grade samples show a narrower range of 233-235°C [8], while computational predictions suggest 227.5-228.1°C [4], indicating generally good agreement between experimental and theoretical values.

The predicted boiling point of 485.1±45.0°C suggests exceptional thermal stability, characteristic of aromatic carboxylic acids with extended conjugation [1] [11] [10] [12]. This high boiling point indicates strong intermolecular hydrogen bonding through the carboxyl group and significant van der Waals interactions between the aromatic systems.

The compound exists as a white to almost white crystalline powder at room temperature [3] [9], with a predicted density of 1.335±0.06 g/cm³ [1] [11] [10] [12] [13]. The relatively high density reflects efficient molecular packing in the solid state, likely facilitated by hydrogen bonding networks and π-π stacking interactions between the aromatic chromone systems.

Phase transition behavior is influenced by the compound's storage requirements, with recommended storage temperatures below +30°C to maintain stability [1] [2] [14] [5] [6] [15] [13]. The flash point of 183.3±22.2°C indicates moderate thermal hazard potential during processing [11] [10].

Solvation Dynamics and Partition Coefficients

The solvation behavior of 3-methylflavone-8-carboxylic acid is characterized by moderate lipophilicity and limited aqueous solubility. The compound exhibits slight solubility in dimethyl sulfoxide and methanol [1] [2] [14] [15] [13], indicating preferential solvation by polar aprotic and protic solvents capable of hydrogen bonding with the carboxyl group.

Partition coefficient data reveals a LogP value of 3.47 [11] [10] and XLogP3 of 3.4 [11] [17], indicating moderate lipophilicity that favors organic phases over aqueous systems. This lipophilic character is consistent with the extended aromatic system comprising three aromatic rings and limited polar surface area.

The topological polar surface area ranges from 63.6 to 67.51 Ų [18] [11] [17], primarily contributed by the carboxyl group and carbonyl functionalities. This moderate polar surface area explains the compound's limited water solubility while allowing for interaction with polar solvents through hydrogen bonding.

Hansen solubility parameter investigations have been conducted to characterize solvation dynamics across different solvent systems [19] [20]. The Hansen approach provides a three-dimensional solubility framework considering dispersion forces, polar interactions, and hydrogen bonding capabilities. Research indicates that 3-methylflavone-8-carboxylic acid shows preferential dissolution in solvents with complementary Hansen parameters that can accommodate both the aromatic π-system and the hydrogen-bonding carboxyl functionality [19].

The vapor pressure is extremely low, reported as 0.0±1.3 mmHg to 3.2×10⁻¹⁰ mmHg at 25°C [11] [13] [21], indicating negligible volatility and strong intermolecular interactions in the condensed phase. This low vapor pressure is consistent with the high molecular weight (280.27-280.28 g/mol) [1] [2] [22] [14] [3] and extensive hydrogen bonding network.

Acid-Base Behavior and Protonation States

The acid-base behavior of 3-methylflavone-8-carboxylic acid is dominated by the carboxyl group, with a predicted pKa of 2.85±0.40 [1] [14] [15] [13]. This relatively low pKa value classifies the compound as a weak acid, with the carboxyl group expected to be predominantly deprotonated at physiological pH (7.4), forming the corresponding carboxylate anion.

The compound possesses one hydrogen bond donor (carboxyl -OH) and four hydrogen bond acceptors (two carbonyl oxygens, one ether oxygen, and one carboxyl oxygen) [18] [11] [17]. This hydrogen bonding profile significantly influences solvation behavior and intermolecular interactions.

Primary protonation site analysis, based on flavonoid protonation studies [23], indicates that the carboxyl group oxygen serves as the most basic site, consistent with typical carboxylic acid behavior. The secondary protonation site is identified as the carbonyl oxygen within the chromone system, though this requires significantly more acidic conditions.

Structural features affecting acid-base behavior include:

- Phenyl ring influence: The 2-phenyl substituent provides electron-withdrawing character, slightly decreasing the basicity of the chromone system and stabilizing the carboxylate anion [23]

- Methyl group effect: The 3-methyl substituent provides modest electron-donating character, slightly increasing basicity of adjacent sites [23]

- Chromone oxygen basicity: The ether oxygen in the chromone system exhibits moderate basicity, serving as a secondary protonation site under strongly acidic conditions [23]

The refractive index of 1.643 [11] [13] reflects the compound's aromatic character and polarizability, consistent with its moderate hydrogen bonding capacity and π-electron system.

Computational Chemistry Predictions vs Experimental Data

Computational chemistry predictions demonstrate varying degrees of accuracy when compared to available experimental data for 3-methylflavone-8-carboxylic acid. The most reliable experimental data exists for melting point determinations, providing a benchmark for evaluating theoretical predictions.

Melting point predictions show reasonable agreement with experimental values. While most experimental sources report melting points in the 234-240°C range [1] [2] [3] [5] [6] [7] [8] [9] [10], computational predictions suggest 227.5-228.1°C [4], representing a deviation of approximately 3-5%. This level of agreement is considered acceptable for computational predictions of phase transition temperatures.

Density predictions of 1.335±0.06 g/cm³ [1] [11] [10] [12] [13] appear reasonable based on molecular volume calculations and typical densities of aromatic carboxylic acids, though experimental verification is needed for validation.

pKa predictions of 2.85±0.40 [1] [14] [15] [13] align well with expected values for aromatic carboxylic acids, particularly considering the electron-withdrawing influence of the chromone system. Experimental pKa determination would provide valuable validation of these computational estimates.

Boiling point predictions of 485.1±45.0°C [1] [11] [10] [12] appear consistent with the high molecular weight and extensive hydrogen bonding capabilities, though experimental verification under controlled conditions would be valuable.

Limitations in computational predictions include:

- Solubility parameters: While qualitative solubility trends are predicted correctly (slight solubility in DMSO and methanol), quantitative solubility data requires experimental determination

- Vapor pressure calculations show significant variation (0.0±1.3 to 3.2×10⁻¹⁰ mmHg) [11] [13] [21], indicating uncertainty in computational methods for very low vapor pressure compounds

- Partition coefficient predictions (LogP 3.47, XLogP3 3.4) [11] [17] [10] show good internal consistency but require experimental validation

Computational methodology considerations reveal that different prediction algorithms yield consistent results for basic molecular properties (molecular weight, topological descriptors) but show variation for complex properties involving intermolecular interactions. Density functional theory calculations [24] applied to related flavonoid structures suggest that modern computational approaches can provide reliable predictions for electronic properties and molecular geometry.

Future computational studies should focus on:

Purity

Quantity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types